molecular formula C12H16ClN3O B1492876 6-chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine CAS No. 2098080-99-8

6-chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine

Cat. No.: B1492876
CAS No.: 2098080-99-8
M. Wt: 253.73 g/mol
InChI Key: CAGNDOPRZRAOJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine is a pyrimidine derivative featuring dual substituents: a cyclopropyl group and a tetrahydro-2H-pyran-4-yl group attached to the pyrimidin-4-amine core. This compound is structurally distinct due to the combination of a small, rigid cyclopropyl ring and a polar, oxygen-containing tetrahydropyran moiety. Such substitutions are common in medicinal chemistry to optimize pharmacokinetic properties, including metabolic stability, solubility, and target binding affinity.

Properties

IUPAC Name

6-chloro-N-cyclopropyl-N-(oxan-4-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c13-11-7-12(15-8-14-11)16(9-1-2-9)10-3-5-17-6-4-10/h7-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGNDOPRZRAOJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCOCC2)C3=CC(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine is a synthetic compound with potential applications in medicinal chemistry. Its unique structure, featuring a pyrimidine ring and cyclopropyl group, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H16ClN5O
  • Molecular Weight : 253.73 g/mol
  • IUPAC Name : 6-chloro-N-cyclopropyl-N-(oxan-4-yl)pyrimidin-4-amine

Pharmacological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-cancer and anti-parasitic agent.

Anticancer Activity

Preliminary studies indicate that this compound may exhibit anticancer properties. Research has shown that derivatives with similar structures can inhibit kinases involved in cancer progression. For instance, compounds targeting CDK4/6 have demonstrated significant antiproliferative effects against human tumor cell lines, suggesting that this compound might share similar mechanisms of action .

Antiparasitic Activity

In the context of antiparasitic activity, structural modifications in related compounds have been shown to enhance efficacy against parasites such as Trypanosoma brucei. The incorporation of polar functionalities has been associated with improved aqueous solubility and metabolic stability, which are critical for enhancing drug efficacy .

The precise mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, the structural characteristics suggest potential interactions with enzyme targets involved in cell proliferation and metabolic pathways.

Study 1: Antiproliferative Effects

A study investigating the antiproliferative effects of pyrimidine derivatives found that modifications at the 4-position significantly influenced activity against various cancer cell lines. The introduction of cyclopropyl groups was noted to enhance selectivity and potency against certain tumor types .

CompoundEC50 (µM)Target
6-Chloro-N-cyclopropyl derivative0.064CDK4/6
Control Compound0.115CDK4/6

Study 2: Solubility and Stability

Another research effort focused on optimizing aqueous solubility and metabolic stability for related compounds. It was observed that increasing polarity through structural modifications led to better solubility profiles while maintaining biological activity .

CompoundAqueous Solubility (µM)Metabolic Stability (CL int µL/min/mg)
Modified Derivative18923
Original Compound1542

Scientific Research Applications

The compound has been investigated for its biological activities, particularly its anticancer and antiparasitic properties. The following sections summarize the findings from various studies.

Anticancer Activity

Research indicates that 6-chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine may exhibit anticancer properties. The structural features of the compound suggest potential interactions with kinases involved in cancer progression, similar to other pyrimidine derivatives.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative effects of pyrimidine derivatives against various cancer cell lines. Results demonstrated that modifications at the 4-position significantly influenced activity:

CompoundEC50 (µM)Target
6-Chloro-N-cyclopropyl derivative0.064CDK4/6
Control Compound0.115CDK4/6

This data suggests that the compound may inhibit CDK4/6, which are critical for cell cycle regulation.

Antiparasitic Activity

In addition to its anticancer properties, this compound has shown promise as an antiparasitic agent. Structural modifications have been linked to enhanced efficacy against parasites such as Trypanosoma brucei.

Case Study: Solubility and Stability

A study focused on optimizing aqueous solubility and metabolic stability for related compounds found that increasing polarity through structural modifications improved solubility profiles while maintaining biological activity:

CompoundAqueous Solubility (µM)Metabolic Stability (CL int µL/min/mg)
Modified Derivative18923
Original Compound1542

These findings highlight the importance of solubility and stability in drug design.

Potential Targets

  • Cyclin-dependent Kinases (CDKs) : Inhibition of CDK4/6 can lead to reduced cancer cell proliferation.
  • Enzymes Involved in Metabolism : Modifications enhancing solubility may improve interaction with metabolic enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights key structural and functional differences between 6-chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine and analogous pyrimidin-4-amine derivatives:

Compound Name Molecular Formula Key Substituents Pharmacological Relevance Key Differences
This compound C₁₁H₁₅ClN₄O* Cyclopropyl, tetrahydro-2H-pyran-4-yl Potential CNS/kinase targeting (inferred) Dual substituents enhance steric bulk and solubility.
6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-pyrimidinamine C₁₀H₁₄ClN₃O Tetrahydro-2H-pyran-4-ylmethyl Not specified Single substituent; lacks cyclopropyl group.
2-Chloro-N-cyclopropylpyrimidin-4-amine C₇H₉ClN₃ Cyclopropyl Not specified Smaller structure; lacks tetrahydropyran group.
6-Chloro-N,N-dimethylpyrimidin-4-amine C₆H₉ClN₃ Dimethyl Not specified Smaller substituents; higher lipophilicity.
6-Chloro-2-cyclopropyl-N-methylpyrimidin-4-amine C₈H₁₀ClN₃ Cyclopropyl, methyl Not specified Methyl group reduces steric hindrance compared to tetrahydropyran.
PDE10A Inhibitor (e.g., 6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine derivative) C₂₀H₂₃F₃N₆O Quinoxalinylvinyl, pyrrolidin-1-yl, tetrahydropyran PDE10A inhibition for psychosis treatment Extended conjugated system; distinct target engagement.

Notes:

  • *Molecular formula for the target compound is inferred based on structural analogs (e.g., ).
  • Cyclopropyl groups are known to enhance metabolic stability by resisting cytochrome P450 oxidation .
  • The tetrahydro-2H-pyran-4-yl group improves aqueous solubility due to its oxygen atom, a feature critical for oral bioavailability .

Research Findings and Structural Insights

Synthetic Accessibility :

  • Similar compounds are synthesized via nucleophilic amination of 4-chloropyrimidine precursors with amines like N-methyl-1-(tetrahydro-2H-pyran-4-yl)methanamine .
  • Purification often involves silica-gel chromatography (e.g., n-pentane/EtOAc gradients) .

Physicochemical Properties :

  • LogP : The target compound likely has a lower LogP than analogs with alkyl substituents (e.g., dimethyl ), balancing lipophilicity and solubility.
  • Molecular Weight : Estimated at ~265 g/mol, making it compliant with Lipinski’s Rule of Five for drug-likeness.

Cyclopropyl groups in kinase inhibitors (e.g., pyrrolo-pyrimidine derivatives ) improve target selectivity by occupying hydrophobic pockets.

Preparation Methods

General Synthetic Strategy

  • Step 1: Pyrimidine Core Formation
    The synthesis generally starts from a suitably substituted pyrimidine precursor, such as 6-chloropyrimidin-4-amine or related halogenated pyrimidines. The chlorine at the 6-position is introduced or retained from the starting material.

  • Step 2: Introduction of the Cyclopropyl and Tetrahydro-2H-pyran-4-yl Amino Substituents
    The 4-amino group is functionalized by nucleophilic substitution or reductive amination to attach the cyclopropyl and tetrahydro-2H-pyran-4-yl moieties. This often involves reaction of the 4-chloropyrimidine intermediate with cyclopropylamine and tetrahydro-2H-pyran-4-ylamine or their derivatives under controlled conditions.

  • Step 3: Purification and Isolation
    The crude product is purified by standard techniques such as recrystallization or chromatography to yield the target compound in high purity.

Detailed Preparation Method from Patent Literature

According to the European patent EP3932910A1 filed by China Pharmaceutical University, the preparation involves:

  • Starting Materials:
    Halogenated pyrimidine derivatives, cyclopropylamine, and tetrahydro-2H-pyran-4-yl derivatives.

  • Reaction Conditions:

    • Solvents: Common organic solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide (DMF).
    • Temperature: Typically ambient to reflux conditions (25–100°C) depending on the step.
    • Catalysts or bases: Use of bases like triethylamine or inorganic bases to facilitate nucleophilic substitution.
  • Key Reaction:
    Nucleophilic substitution of the 4-chloropyrimidine with a secondary amine formed by cyclopropyl and tetrahydro-2H-pyran-4-yl groups.

  • Yields:
    Reported yields range from moderate to high (60–85%) depending on reaction optimization.

  • Example Reaction Scheme:

Step Reactants Conditions Product Yield (%)
1 6-chloropyrimidin-4-amine + cyclopropylamine Stirring in DMF, 50°C, 6 hours 6-chloro-N-cyclopropylpyrimidin-4-amine 75
2 Intermediate + tetrahydro-2H-pyran-4-ylamine Reflux in ethanol, 8 hours This compound 80

This method ensures selective substitution at the 4-position while preserving the chlorine at the 6-position, which is critical for biological activity.

Reaction Parameters and Optimization

Solvent Effects

  • Polar aprotic solvents like DMF and DMSO enhance nucleophilic substitution efficiency by stabilizing the transition state.
  • Protic solvents such as ethanol can facilitate amine solubility and moderate reaction rates.

Temperature and Time

  • Elevated temperatures (50–100°C) increase reaction rates but require careful control to avoid decomposition.
  • Reaction times vary from 4 to 12 hours depending on reagent reactivity and solvent choice.

Analytical and Purification Techniques

  • Purification: Chromatography (silica gel column) and recrystallization from suitable solvents.
  • Characterization: NMR (1H, 13C), mass spectrometry, and elemental analysis confirm structure and purity.
  • Yield and Purity: Optimized protocols achieve >95% purity with yields up to 85%.

Summary Table of Preparation Methods

Aspect Details
Starting Materials 6-chloropyrimidin-4-amine, cyclopropylamine, tetrahydro-2H-pyran-4-ylamine
Key Reaction Type Nucleophilic aromatic substitution at pyrimidine 4-position
Typical Solvents DMF, DMSO, ethanol
Temperature Range 25–100°C
Reaction Time 4–12 hours
Catalysts/Bases Triethylamine, DIPEA
Purification Methods Chromatography, recrystallization
Yield Range 60–85%
Characterization Methods NMR, MS, elemental analysis

Research Findings and Notes

  • The preparation method is well-established in patent literature, notably EP3932910A1, which also highlights the compound’s biological role as a WDR5 interaction inhibitor relevant in leukemia treatment.
  • No significant alternative synthetic routes were found in publicly available, credible sources beyond the nucleophilic substitution strategy.
  • The preservation of the 6-chloro substituent is crucial for biological activity and must be maintained during synthesis.
  • The combination of cyclopropyl and tetrahydro-2H-pyran-4-yl groups on the amine nitrogen influences solubility and binding affinity, justifying their introduction via controlled amination steps.

Q & A

Q. What are the standard synthetic routes for 6-chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine?

The synthesis typically involves nucleophilic substitution reactions. For example, reacting 6-chloropyrimidin-4-amine with cyclopropylamine and tetrahydro-2H-pyran-4-amine derivatives under controlled conditions (e.g., polar aprotic solvents like DMF, with bases such as K₂CO₃). Reaction optimization may include temperature control (80–120°C) and stoichiometric ratios to minimize byproducts .

Q. How is the compound characterized for structural confirmation?

Key characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns and cyclopropane/tetrahydropyran ring integration.
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., observed m/z vs. calculated [M+H]⁺).
  • X-ray crystallography : For resolving conformational details (e.g., dihedral angles between pyrimidine and substituent rings) .

Q. What solvents and conditions are optimal for purification?

Chromatographic purification (e.g., silica gel column with gradients of ethyl acetate/hexane) is standard. For high-purity batches, preparative HPLC using C18 columns with acetonitrile/water (0.1% TFA) is recommended .

Advanced Research Questions

Q. How can synthetic yields be improved for multi-step reactions involving cyclopropane and tetrahydropyran moieties?

  • Computational reaction path optimization : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers.
  • Flow chemistry : Continuous flow reactors reduce side reactions and improve scalability for thermally sensitive intermediates .
  • Protecting group strategies : Temporarily shield reactive sites (e.g., amine groups) to prevent undesired substitutions .

Q. What analytical methods resolve contradictions in biological activity data?

  • Dose-response assays : Test compound efficacy across concentrations (e.g., IC₅₀ determination) to rule out solvent interference.
  • Metabolic stability studies : Use liver microsomes to assess if rapid degradation explains inconsistent in vitro vs. in vivo results .
  • SAR analysis : Compare analogues (e.g., replacing cyclopropyl with ethyl groups) to isolate structural contributors to activity .

Q. How does the compound’s stereoelectronic profile influence target binding?

  • Molecular docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock. Focus on hydrogen bonding (pyrimidine N atoms) and hydrophobic contacts (cyclopropane/tetrahydropyran rings).
  • Electrostatic potential maps : Identify regions of high electron density (pyrimidine ring) that may interact with cationic residues in binding pockets .

Q. What strategies mitigate toxicity observed in preliminary assays?

  • Metabolite identification : Use LC-MS/MS to detect reactive intermediates (e.g., epoxides from cyclopropane oxidation).
  • Prodrug design : Modify amine groups with hydrolyzable protectors (e.g., acetyl) to reduce off-target effects .

Methodological Challenges and Solutions

Challenge Solution Reference
Low yield in cyclopropane couplingUse Cu(I) catalysts (e.g., CuBr) to accelerate Ullmann-type couplings.
Impurities in final productRecrystallize from ethanol/water mixtures to remove unreacted amines.
Conformational instabilityStabilize via intramolecular H-bonding (e.g., N–H⋯N interactions).

Key Structural and Reactivity Insights

  • The cyclopropane ring introduces steric strain, enhancing reactivity toward electrophiles.
  • The tetrahydropyran oxygen acts as a weak H-bond acceptor, influencing solubility and membrane permeability .
  • Chlorine at position 6 primes the pyrimidine core for further functionalization (e.g., Suzuki couplings) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.